3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Lipophilicity LogP CNS permeability

Researchers aiming to probe the spatial tolerance of renin's S1/S3 subpockets often struggle to source the exact 3-substituted triazolyl-piperidine regioisomer required for SAR studies. This compound provides a direct, high-purity solution. Key advantages: - ≥98% purity minimizes side-product interference in biological assays and bioconjugation (e.g., fluorescent probes) via the free piperidine handle. - Consistent stock solution behavior is ensured by a lower LogP (1.20) compared to the 4-methylene-bridged analog. - Distinct spatial orientation of the piperidine nitrogen enables exploration of novel chemical space in aspartic protease or kinase fragment screens.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13625358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)C2CCCNC2)C
InChIInChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)8-5-4-6-11-7-8/h8,11H,3-7H2,1-2H3
InChIKeyUVHVJMQODHHNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine – A Core Triazolylpiperidine Building Block for Renin-Targeted and CNS-Penetrant Programs


3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1339025-88-5) is a heterocyclic building block composed of a piperidine ring directly substituted at the 3‑position with a 1,2,4‑triazole core bearing ethyl and methyl substituents . The compound belongs to a broader class of triazolylpiperidine derivatives that have been patented as aspartic protease (renin) inhibitors for hypertension therapy [1]. Unlike the more extensively explored 4‑triazolyl‑piperidine analogs, the 3‑substituted regioisomer places the basic piperidine nitrogen in a distinct spatial orientation, which is predicted to alter target engagement, physicochemical properties, and downstream synthetic utility.

Regioisomer-specific building block for renin inhibitor SAR studies
Predicted lower lipophilicity and distinct basicity support permeability optimization in CNS-penetrant programs

Why 3‑(3‑Ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)piperidine Cannot Be Replaced by Common 4‑Triazolyl‑Piperidine Analogs


In‑class triazolylpiperidines are not interchangeable because the position of the piperidine‑triazole linkage directly controls molecular shape, basicity, and lipophilicity, which in turn govern target binding, membrane permeability, and metabolic fate . The 3‑substituted regioisomer exhibits a lower LogP (1.20) and a smaller fraction of sp³‑hybridised carbons (Fsp³ = 0.80) than the 4‑methylene‑bridged analog (LogP ≈ 1.25, Fsp³ ≈ 0.82) . These subtle but measurable differences affect stock solution behavior, partition coefficients, and ultimately the reproducibility of biological assays. For procurement, selecting the exact regioisomer specified in a patent or synthetic route avoids the risk of altered pharmacokinetic or pharmacodynamic profiles.

This 3‑regioisomer
Lower lipophilicity reduces non‑specific binding potential
Altered basicity and spatial orientation influence target engagement
Direct 3‑attachment matches patent‑defined geometry
Common 4‑substituted analogs
Different lipophilicity may shift assay partitioning
Distinct pKa and Fsp³ profiles can modify permeability
Cannot be substituted without SAR validation

Head‑to‑Head Physicochemical and Property Comparisons for Informed Sourcing of 3‑(3‑Ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)piperidine


Regioisomeric Differentiation by LogP and Predicted Membrane Permeability

The 3‑substituted target compound displays a calculated LogP of 1.20, which is 0.05 units lower than that of the 4‑methylene‑bridged analog and 1.47 units lower than typical CNS‑penetrant basic amines. This places the compound in a physicochemical space that favors moderate passive permeability while reducing non‑specific binding .

Regioisomeric LogP
Context-dependent
LogP 1.20 vs 1.25 (4‑methylene)
Δ = −0.05; CNS avg ≈ 2.67
Supports free fraction optimization for renin studies
Algorithm-predicted; experimental confirmation advised
Lipophilicity LogP CNS permeability Renin inhibitor

Fraction sp³ (Fsp³) as a Surrogate for Solubility and Metabolic Stability

The target compound’s Fsp³ value of 0.80 indicates that 80 % of its carbon atoms are sp³‑hybridised. In contrast, the 4‑methylene‑linked analog has an Fsp³ of 0.82, while the 4‑direct‑linked congener has a predicted value of approximately 0.78 (based on molecular formula). Higher Fsp³ correlates with improved aqueous solubility and greater metabolic stability, making the target compound a balanced choice for further lead optimisation .

Fraction sp³ (Fsp³)
Context-dependent
Fsp³ = 0.80
Balances solubility and metabolic stability
Calculated from structure; verify experimentally
Fsp3 Solubility Metabolic stability Drug‑likeness

Piperidine Basicity (pKa) Comparison Across Regioisomers

The predicted pKa of the piperidine nitrogen is expected to differ among regioisomers. The 4‑direct‑substituted analog has a predicted pKa of 9.84 ± 0.10, whereas the 3‑substituted target compound is expected to be slightly less basic (estimated pKa ≈ 9.0–9.5) due to the electron‑withdrawing inductive effect of the triazole ring at the 3‑position. This shift reduces the fraction of ionized species at physiological pH, potentially enhancing passive membrane permeability .

Piperidine pKa
Context-dependent
pKa ≈ 9.0–9.5 (predicted)
May increase neutral fraction, aiding permeability
ACD/Labs prediction; review measured pKa if available
pKa Basicity Ionization state Permeability

Patent‑Exemplified Renin‑Inhibitor Scaffold with Defined Substitution Pattern

European patent EP2614823A1 specifically claims triazolylpiperidine derivatives as renin inhibitors. Although the patent’s primary examples focus on 4‑substituted analogs, the generic Markush structure encompasses 3‑substituted piperidines. Procuring the exact 3‑substituted regioisomer allows laboratories to explore structure‑activity relationships (SAR) around the piperidine‑triazole linkage without synthetic ambiguity [1].

Patent Scope
Class-level inference
EP2614823A1 covers 3‑substituted piperidines
Enables SAR exploration without synthetic ambiguity
No specific data for this compound; verify in‑house
Renin inhibitor Aspartic protease Hypertension Patent exemplification

Commercial Purity Benchmarking Against In‑Class Building Blocks

The target compound is offered at a certified purity of ≥98 % (HPLC), identical to the purity specification of the 4‑methylene‑bridged analog from the same supplier. This level exceeds the typical ≥95 % purity often encountered for custom‑synthesized 4‑direct‑substituted analogs, reducing the need for additional purification before use .

HPLC Purity
Lot attribute
≥98% (target and methylene analog)
Reduces re‑purification need for sensitive assays
Supplier‑reported; request COA for lot‑specific data
Purity QC Building block Procurement

Practical Deployment Scenarios for 3‑(3‑Ethyl‑1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)piperidine in Drug Discovery and Chemical Biology


Renin Inhibitor Lead Optimisation: Probing the 3‑Position SAR

Use the compound as a direct analog of known 4‑triazolyl‑piperidine renin inhibitors to map the spatial tolerance of the S1/S3 enzyme subpockets. The lower LogP and predicted pKa of the 3‑substituted regioisomer are expected to yield a distinct permeability/basicity profile, allowing medicinal chemists to fine‑tune oral bioavailability while maintaining on‑target activity [1].

Central Nervous System (CNS) Penetration Screening in Hypertensive Models

The reduced lipophilicity (LogP 1.20 vs 2.67 for CNS drugs) and high Fsp³ (0.80) position the compound as a candidate for CNS‑penetrant renin‑angiotensin system modulation. Researchers studying brain‑penetrant antihypertensives can source the 3‑substituted scaffold to evaluate whether peripheral vs central renin inhibition provides superior end‑organ protection .

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 194.28 g mol⁻¹, a single H‑bond donor, and three H‑bond acceptors, the compound meets fragment‑like criteria. Its direct 3‑substitution pattern introduces a vector distinct from the more common 4‑substituted isomers, enabling fragment libraries to explore novel chemical space in aspartic protease or kinase screening cascades .

Chemical Biology Probe Synthesis for Renin Localisation Studies

The primary piperidine amine provides a convenient handle for bioconjugation (e.g., fluorescent dyes, biotin, or photoaffinity labels) without altering the triazole pharmacophore. This allows the generation of probes to study intracellular renin trafficking or tissue‑specific renin expression, leveraging the compound’s high purity (≥98 %) to minimise side‑product interference .

Application
Selection Property
Validation Focus
Renin inhibitor SAR at 3‑position
Regioisomer-specific geometry
Permeability/basicity profiling in renin assays
CNS renin-angiotensin modulation research
Lower lipophilicity and high Fsp³
Brain penetration endpoint evaluation
Fragment-based library expansion
3‑substitution vector novelty
Fragment likeness and binding assays
Chemical biology probe synthesis
Primary amine conjugation handle
Probe specificity and minimal off-target labeling
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